molecular formula C10H8BrNO3 B3004754 6-bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 893725-66-1

6-bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B3004754
CAS No.: 893725-66-1
M. Wt: 270.082
InChI Key: PBYYJFVDFLGNKU-UHFFFAOYSA-N
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Description

6-bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that features a benzoxazine ring substituted with a bromine atom and an ethyl group

Scientific Research Applications

6-bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

Target of Action

Similar compounds such as 6-bromo-1-methyl-3,1-benzoxazine-2,4-dione have been reported to exhibit potent renin inhibition . Renin is an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.

Mode of Action

Based on the structural similarity with 6-bromo-1-methyl-3,1-benzoxazine-2,4-dione, it can be hypothesized that it might interact with its targets (like renin) and inhibit their activity . This inhibition could lead to changes in the physiological processes regulated by these targets.

Biochemical Pathways

If we consider its potential renin-inhibiting properties, it could affect the renin-angiotensin system, leading to downstream effects such as reduced angiotensin ii production and decreased vasoconstriction, ultimately influencing blood pressure regulation .

Pharmacokinetics

Compounds with a similar structure have been reported to exhibit good permeability, solubility, and metabolic stability , which are crucial factors for bioavailability.

Result of Action

If it acts as a renin inhibitor, it could potentially lead to a decrease in angiotensin ii levels, resulting in vasodilation and a reduction in blood pressure .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Bromo-1-ethyl-3,1-benzoxazine-2,4-dione. For instance, its storage temperature is recommended to be 28°C , suggesting that it might be sensitive to higher temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl bromoacetate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione
  • 2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Uniqueness

6-bromo-1-ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to its specific substitution pattern and the presence of both bromine and ethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-bromo-1-ethyl-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-12-8-4-3-6(11)5-7(8)9(13)15-10(12)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYYJFVDFLGNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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